Methyl valerimidate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl pentanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIVSGKSLHIONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960336 | |
| Record name | Methyl pentanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39739-46-3 | |
| Record name | Pentanimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39739-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl valerimidate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039739463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl pentanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl valerimidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Derivatization Strategies for Methyl Valerimidate Hydrochloride
Synthetic Methodologies of Methyl Valerimidate Hydrochloride
The synthesis of this compound is most commonly achieved through the Pinner reaction, a well-established method in organic chemistry. wikipedia.orgjk-sci.com
Preparation from Valeronitrile (B87234) and Anhydrous Methanol (B129727) via HCl Gas Introduction
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, also known as a Pinner salt. wikipedia.orgnumberanalytics.com In the case of this compound, valeronitrile is treated with anhydrous methanol in the presence of hydrogen chloride gas. organic-chemistry.orggoogle.com
The reaction is typically carried out by dissolving valeronitrile in anhydrous methanol and cooling the mixture to low temperatures, often between -10°C and 0°C. patsnap.comgoogle.com Anhydrous hydrogen chloride gas is then passed through the solution. The reaction is sensitive to moisture, hence the use of anhydrous reagents and solvents is critical. jk-sci.com The resulting this compound often precipitates from the reaction mixture as a solid.
A specific laboratory-scale preparation involves charging valeronitrile and methanol into a reaction vessel and cooling it to between -5 to -10° C. patsnap.comgoogle.com HCl gas is then slowly introduced over an extended period, for instance, 15-18 hours. patsnap.comgoogle.com Following the gas introduction, the reaction may be maintained under a nitrogen atmosphere for several hours at a slightly elevated temperature (0-15°C) to ensure completion. patsnap.comgoogle.com
| Reactant/Reagent | Molar Ratio/Conditions | Purpose |
| Valeronitrile | 1 equivalent | Starting nitrile |
| Anhydrous Methanol | Solvent and reactant | Provides the methoxy (B1213986) group |
| Hydrogen Chloride (gas) | Catalyst | Protonates the nitrile nitrogen, activating it for nucleophilic attack |
| Temperature | -10°C to 15°C | Controls reaction rate and minimizes side reactions |
Alternative Synthetic Routes and Mechanistic Considerations
While the Pinner reaction is the most direct route, conceptually similar transformations can sometimes be achieved under basic conditions. wikipedia.orgjk-sci.com However, the acid-catalyzed Pinner reaction is standard for this particular synthesis. The choice between acidic and basic conditions often depends on the electronic nature of the nitrile. wikipedia.orgjk-sci.com
The mechanism of the Pinner reaction begins with the protonation of the nitrogen atom of the nitrile by the strong acid (HCl). numberanalytics.com This protonation significantly increases the electrophilicity of the nitrile carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated nitrile carbon. numberanalytics.com This is followed by a proton transfer to form the thermodynamically unstable imino ester salt, the Pinner salt. wikipedia.org
It is crucial to maintain low temperatures during the reaction to prevent the Pinner salt from rearranging into an amide and alkyl chloride. wikipedia.orgjk-sci.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing the yield and purity of this compound hinges on several key factors:
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the nitrile to a carboxylic acid or the Pinner salt to an ester. wikipedia.orgchemistrysteps.com Therefore, the use of anhydrous methanol and dry HCl gas is paramount.
Temperature Control: Low temperatures are essential to prevent the decomposition of the Pinner salt. jk-sci.com Maintaining the reaction at temperatures around 0°C or below helps to stabilize the product.
Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the nitrile. Monitoring the reaction progress, for example by thin-layer chromatography, can help determine the optimal duration. patsnap.com
Stoichiometry: The ratio of reactants can influence the outcome. An excess of the alcohol may be used to drive the reaction to completion.
One documented procedure specifies cooling a mixture of 100 g (1.20 mol) of valeronitrile and 58 ml of methanol to -5 to -10°C and passing HCl gas through it for 15-18 hours. patsnap.com This is followed by applying nitrogen pressure for 14 hours at 0-15°C and adding more methanol. patsnap.com This process resulted in a 96% yield of methyl pentanimidate with 95% purity. patsnap.com
Derivatization Reactions of this compound
Pinner salts like this compound are valuable synthetic intermediates because they are reactive towards various nucleophiles. wikipedia.orgorganic-chemistry.org
Reactions with Amines for Amidine Formation
A significant application of this compound is its reaction with primary or secondary amines to form substituted amidines. wikipedia.org This reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the imidate, followed by the elimination of methanol.
This method is a reliable way to synthesize a wide range of amidines, which are important functional groups in medicinal chemistry and materials science. jk-sci.com
An example of this derivatization is the synthesis of N-(2'-cyanobiphen-4-yl)methylvaleramidine. This is achieved by reacting this compound with 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile.
Formation of Valeramidine Hydrochloride and its Applications
This compound can be converted to valeramidine hydrochloride. This transformation is a critical step in the synthesis of certain therapeutic agents. Valeramidine derivatives have been explored for their potential antiviral, antibacterial, and anticancer activities. ontosight.ai The salt form, such as the sulfate, may be used to enhance pharmacokinetic properties like solubility and bioavailability. ontosight.ai
One notable application of valeramidine derivatives is in the synthesis of losartan, an angiotensin II receptor antagonist used to treat hypertension. google.com In a specific synthetic route, this compound is reacted with triethylamine in dimethylformamide to generate a suspension that, after filtration, is combined with another intermediate to eventually form a pentanamidine derivative, a precursor to losartan. google.com
Applications in Heterocyclic Synthesis
The chemical reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Imidazoles and their partially saturated analogs, imidazolines, are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in many biologically active molecules. baranlab.orgnih.gov The synthesis of these rings can be achieved through various methods, often involving the reaction of an amidine or its precursor with a suitable dicarbonyl or equivalent species. baranlab.org
Formation of Imidazoles and Imidazolines
Synthesis of Losartan Derivatives
This compound is a crucial starting material for the synthesis of losartan and its derivatives. google.comresearchgate.net The synthesis of losartan, a potent antihypertensive drug, involves the construction of an imidazole (B134444) ring. researchgate.netnih.gov One synthetic approach involves the reaction of this compound to form a key intermediate, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. drugfuture.com This intermediate is then coupled with the biphenyltetrazole portion of the molecule to form losartan. drugfuture.com
Different strategies have been developed to synthesize losartan derivatives, some of which aim to introduce different functional groups at the C-5 position of the imidazole ring to modulate the compound's properties. nih.gov For example, losartan derivatives have been synthesized by adding nitric oxide (NO)-donor side chains at this position. nih.gov
A specific method for preparing losartan derivatives involves reacting this compound with triethylamine in dimethylformamide. The resulting product is then reacted with 5-(4'-aminomethyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole to form N-{[2'-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl}pentanamidine, a direct precursor that can be further elaborated to losartan derivatives. google.com
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | Triethylamine, 5-(4'-aminomethyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole | N-{[2'-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl}pentanamidine | google.com |
| Valeronitrile, Methanol, HCl | - | This compound | google.comdrugfuture.com |
| 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | Biphenyltetrazole derivative | Losartan | drugfuture.com |
Synthesis of Irbesartan Precursors
This compound also plays a role in the synthesis of precursors for irbesartan, another angiotensin II receptor antagonist. acgpubs.orgresearchgate.net The core structure of irbesartan contains a spiro-imidazole moiety. While various synthetic routes to irbesartan exist, some involve the use of intermediates that can be derived from valeronitrile, the precursor to this compound. acgpubs.org For instance, the synthesis of 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride, a key building block for irbesartan, starts from valeronitrile. acgpubs.org
Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles
Research has demonstrated a highly regioselective method for the synthesis of 1,2,5-trisubstituted 1H-imidazoles. nih.gov This method involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. nih.gov The reaction shows a strong preference for the formation of 1,2,5-trisubstituted imidazole-5-carboxaldehydes over the 1,2,4-isomers, with ratios reaching up to 100:0. nih.gov This methodology is significant as it provides a controlled way to access a specific regioisomer of the imidazole ring, which is crucial for the development of drugs like eprosartan. nih.gov
The utility of this compound and its derivatives extends beyond the synthesis of imidazoles. The amidine functionality is a versatile synthon for constructing other nitrogen-containing heterocycles. While specific examples directly utilizing this compound for other heterocycles are less commonly documented in the provided context, the general reactivity of amidines suggests potential applications in the synthesis of triazines, pyrimidines, and other related systems. For example, the synthesis of pyrimidin-4(3H)-one derivatives as losartan analogues has been explored. nih.gov
Investigations into Novel Reaction Pathways
The classical reactivity of imidate hydrochlorides, such as this compound, has been well-established, primarily involving their conversion into esters, amidines, and orthoesters. wikipedia.orgwikipedia.org However, contemporary research has increasingly focused on leveraging the unique electronic properties of the imidate functionality to unlock novel reaction pathways, particularly in the synthesis of complex nitrogen-containing molecules. rsc.orgrsc.org These investigations explore the versatility of imidates beyond their role as simple functional group precursors, treating them as dynamic synthons for advanced molecular construction.
Exploitation of Dual Electronic Reactivity
A significant area of investigation is the exploitation of the dual electronic nature of the imidate group. Unlike the more inert amide functional group, the imidate moiety in this compound possesses both an electrophilic carbon and a nucleophilic nitrogen atom. rsc.orgrsc.org This duality allows for its participation in a wider range of chemical transformations.
Recent studies have demonstrated that imidates can serve as effective building blocks in C-N annulation reactions to produce a variety of N-heterocycles. rsc.orgrsc.org This is achieved under various catalytic conditions, including acid, base, metal-catalyzed, and radical-mediated reactions. rsc.orgrsc.org In these transformations, the imidate can act as a soft nucleophile, coordinating with transition metals to form stable five-membered metallacycles. This coordination facilitates the activation of nearby C-H bonds, which is followed by an annulation reaction to yield the desired heterocyclic product. rsc.org
Radical-Mediated Transformations
Another novel pathway involves the generation of nitrogen radicals from imidate precursors under suitable conditions. rsc.orgrsc.org For a compound like this compound, this would involve the in-situ formation of a nitrogen radical, which can then participate in intramolecular reactions, such as a 1,5-hydrogen atom transfer (1,5-HAT). This process enables the formation of new carbon-nitrogen bonds, leading to the synthesis of various saturated and unsaturated nitrogen-containing rings like oxazolines, oxazines, and imidazoles. rsc.orgrsc.org
Condensation and Cyclization Reactions
Research has also explored the condensation reactions of imidates with various partners. For instance, imidates have been shown to condense with reactive methylene (B1212753) groups within heterocyclic systems. alfa-chemistry.com In the context of this compound, this reactivity could be harnessed to append the valerimidate structure onto other molecular scaffolds. The reaction of imidates with Grignard reagents to produce substituted ketimines, which can then be converted to ketones, represents another synthetic avenue. alfa-chemistry.com
Furthermore, the Dimroth rearrangement, a type of ring reorganization, has been observed in intermediates derived from imidates, leading to the formation of new heterocyclic systems. rroij.com N-functionalized imidates are also key precursors in the synthesis of various triazole and triazine frameworks through condensation reactions with hydrazines and aminotriazoles. rroij.com These established pathways for other imidates suggest fertile ground for investigating analogous reactions with this compound to create novel, complex molecules.
The table below summarizes key findings from investigations into the reactivity of the imidate functional group, which suggest potential novel reaction pathways for this compound.
| Reaction Type | Key Features | Potential Products from this compound |
| Transition-Metal Catalyzed C-H Annulation | Imidate acts as a nucleophile, forming a metallacycle to activate C-H bonds for ring formation. rsc.org | Quinazolines, Isoquinolines, and other N-heterocycles. rsc.orgrsc.org |
| Radical-Mediated C-N Bond Formation | In-situ generation of a nitrogen radical followed by 1,5-Hydrogen Atom Transfer (1,5-HAT). rsc.orgrsc.org | Substituted oxazolines, oxazines, imidazoles, triazoles. rsc.org |
| Condensation Reactions | Reaction with active methylene compounds or Grignard reagents. alfa-chemistry.com | Anilinovinyl-group containing compounds, substituted ketimines. alfa-chemistry.com |
| Cyclization/Rearrangement | Condensation followed by cyclization or Dimroth rearrangement. rroij.com | Triazoles, Triazines, Pyrazolopyrimidines. rroij.com |
These emerging strategies highlight the potential of this compound as a versatile and reactive intermediate in modern organic synthesis, moving far beyond its traditional applications.
Advanced Spectroscopic and Mechanistic Studies
Reaction Mechanisms and Kinetics
The formation and subsequent reactions of methyl valerimidate hydrochloride are governed by well-established chemical principles, primarily the Pinner reaction. Understanding these mechanisms is crucial for controlling reaction outcomes and optimizing synthetic protocols.
Detailed Mechanistic Investigations of Imidate Formation and Reactivity
This compound is synthesized via the Pinner reaction, an acid-catalyzed process that converts a nitrile (valeronitrile) into an imino ester salt using an alcohol (methanol) and hydrogen chloride. wikipedia.orgnrochemistry.comrroij.comjk-sci.com The generally accepted mechanism for this transformation involves several key steps:
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile by the strong acid, hydrogen chloride. This activation step renders the nitrile carbon significantly more electrophilic. rroij.com
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) then attacks the electrophilic carbon of the protonated nitrile. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is subsequently transferred from the oxonium ion to a suitable base (like the chloride ion or another alcohol molecule), leading to the formation of the final product, the this compound salt. rroij.com
This Pinner salt is a stable, often crystalline solid, but it is also a reactive intermediate. wikipedia.org Its reactivity is centered on the electrophilic carbon of the imino ester group. It can undergo nucleophilic attack by various reagents:
With excess alcohol: It can react further to form an orthoester. wikipedia.org
With amines: It readily reacts to form amidines. This is a common application, for instance, in the synthesis of N-(2'-cyanobiphen-4-yl)methylvaleramidine. prepchem.com
With water: Hydrolysis of the Pinner salt leads to the formation of an ester. wikipedia.org
The reactivity of imidates like this compound is influenced by steric and electronic factors. The linear pentyl chain of methyl valerimidate is suggested to allow for faster amidination reactions compared to branched-chain analogs due to reduced steric hindrance.
Kinetic Studies of this compound Reactions
Detailed kinetic studies specifically for the formation and reactions of this compound are not extensively reported in publicly available literature. However, the kinetics of the Pinner reaction and subsequent imidate reactions can be inferred from studies of analogous systems. The rate of the Pinner reaction is dependent on several factors:
Acid Concentration: Higher concentrations of the acid catalyst generally lead to a faster reaction rate. numberanalytics.com
Temperature: The reaction is typically conducted at low temperatures (e.g., 0 °C) to minimize the formation of by-products. Imidate hydrochlorides can be thermally unstable and may rearrange to the corresponding amide and alkyl chloride. wikipedia.orgjk-sci.com
Reactant Structure: The electronic nature of the nitrile and the steric hindrance of both the nitrile and the alcohol can significantly affect the reaction rate. Electron-withdrawing groups on the nitrile can slow down the initial protonation step but may accelerate the nucleophilic attack.
For reactions of the resulting imidate, such as amidination, the reaction rate is influenced by the nucleophilicity of the attacking amine and the solvent used.
| Factor | Influence on Reaction Rate | Rationale |
| Acid Catalyst Concentration | Increased concentration generally increases the rate of formation. | Higher concentration of H+ leads to faster protonation of the nitrile, the rate-determining step. |
| Temperature | Low temperatures are preferred for imidate stability. | Prevents thermal decomposition and rearrangement of the imidate hydrochloride to an amide and alkyl chloride. wikipedia.orgjk-sci.com |
| Structure of Reactants | Steric hindrance in the alcohol or nitrile can decrease the rate. | Bulky groups can impede the nucleophilic attack of the alcohol on the nitrile carbon. |
| Solvent Polarity | Polar solvents can influence the stability of charged intermediates. | Solvents like dimethylformamide (DMF) are often used in subsequent reactions of the imidate. |
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting the stability of intermediates, and understanding the electronic factors that govern reactivity. mdpi.com For this compound, computational approaches can be employed to:
Model the Pinner Reaction Pathway: Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the reaction, identifying transition states and calculating activation energies for each step of the mechanism. This can provide a deeper understanding of the factors controlling the reaction rate and selectivity.
Analyze Intermediate Stability: The stability of the protonated nitrile and the tetrahedral intermediate can be assessed computationally. This can help to rationalize why certain conditions favor the forward reaction.
Predict Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental data to confirm the structure of intermediates and products. researchgate.net
While detailed computational studies specifically on the reaction pathways of this compound are not widely published, general computational data for the molecule is available, as shown in the table below.
| Computational Parameter | Value | Significance |
| Topological Polar Surface Area (TPSA) | 33.08 Ų | Relates to the polarity of the molecule and can be used to predict its transport properties. |
| LogP | 2.22 | Indicates the lipophilicity of the molecule, suggesting a preference for non-polar environments. |
| Number of Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |
| Number of Hydrogen Bond Donors | 1 | The N-H group can donate a hydrogen bond. |
| Number of Rotatable Bonds | 3 | Relates to the conformational flexibility of the molecule. |
Spectroscopic Characterization in Mechanistic Elucidation
Spectroscopic techniques are indispensable for monitoring the progress of reactions, identifying the structures of products, and detecting fleeting intermediates, thereby providing crucial evidence for proposed reaction mechanisms.
Application of NMR Spectroscopy in Reaction Monitoring and Product Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the structure of this compound and to monitor its formation.
In the context of the Pinner reaction, NMR can be used to:
Monitor Reactant Consumption: The disappearance of the signals corresponding to the starting valeronitrile (B87234) and methanol (B129727) can be tracked over time.
Observe Product Formation: The appearance of new signals characteristic of the this compound product confirms the progress of the reaction.
Quantify Reaction Components: By integrating the NMR signals, the relative concentrations of reactants, intermediates, and products can be determined, providing kinetic data.
The expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound can be predicted based on its structure and data from similar compounds.
| Position (Structure: CH₃-CH₂-CH₂-CH₂-C(=NH)O-CH₃·HCl) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| -O-CH₃ | ~3.5 - 4.0 | ~50 - 60 | The methoxy (B1213986) group is deshielded by the adjacent oxygen. |
| -C(=NH)- | - | ~170 - 180 | The imino carbon is highly deshielded due to bonding with two heteroatoms. |
| =NH | ~9.0 - 11.0 | - | The imino proton is acidic and its signal is typically broad. |
| α-CH₂ | ~2.2 - 2.6 | ~30 - 40 | Deshielded by the adjacent imino group. |
| β-CH₂ | ~1.5 - 1.8 | ~25 - 30 | Typical aliphatic chemical shift. |
| γ-CH₂ | ~1.3 - 1.5 | ~20 - 25 | Typical aliphatic chemical shift. |
| δ-CH₃ | ~0.8 - 1.0 | ~10 - 15 | The terminal methyl group is the most shielded. |
Note: These are estimated values and can vary depending on the solvent and other experimental conditions.
Utilization of Mass Spectrometry for Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, allowing for the confirmation of molecular weights and the elucidation of molecular structures through fragmentation patterns. libretexts.org In the study of this compound reactions, MS can be used to:
Confirm Product Identity: By ionizing the final product, its molecular ion peak can be observed, confirming its molecular weight.
Detect Reaction Intermediates: Electrospray ionization (ESI) mass spectrometry is particularly useful for detecting charged intermediates, such as the protonated nitrile in the Pinner reaction, directly from the reaction mixture.
Analyze Fragmentation Patterns: The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. For alkyl imidates, characteristic fragmentation patterns would involve cleavage adjacent to the C=N and C-O bonds.
| Fragment | Proposed Structure | Significance |
| [M]+ | [C₅H₁₁C(=NH)OCH₃]⁺ | Molecular ion of the free base. |
| [M - OCH₃]⁺ | [C₅H₁₁C(=NH)]⁺ | Loss of the methoxy radical. |
| [M - C₄H₉]⁺ | [CH₃CH₂C(=NH)OCH₃]⁺ | Alpha-cleavage of the butyl group. |
| [C₄H₉]⁺ | [CH₃CH₂CH₂CH₂]⁺ | Formation of the butyl cation. |
Infrared Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the iminium group (C=N-H), the ether-like C-O bond, and the alkyl backbone.
The analysis of the infrared spectrum of this compound would reveal characteristic absorption peaks that confirm its structure. The protonated imine (iminium) group is a key feature. The C=N stretching vibration in iminium salts typically appears in the region of 1640-1690 cm⁻¹. This absorption is often strong and provides clear evidence for the imidoester functionality.
Furthermore, the N-H stretching vibration of the iminium salt is expected to produce a broad and strong absorption band in the range of 3100-3300 cm⁻¹. This broadening is a result of hydrogen bonding within the crystal lattice. The C-O single bond stretching vibration is anticipated to be observed in the 1200-1000 cm⁻¹ region, which is characteristic for ethers and similar compounds.
The aliphatic nature of the valerimidate portion of the molecule will be evidenced by C-H stretching vibrations from the methyl and methylene (B1212753) groups, which are expected in the 2850-3000 cm⁻¹ range. C-H bending vibrations for these groups would also be present at lower wavenumbers, typically around 1470-1350 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below. It is important to note that the exact positions of these peaks can be influenced by the physical state of the sample and intermolecular interactions.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Iminium | N-H stretch | 3100-3300 | Strong, Broad |
| Iminium | C=N stretch | 1640-1690 | Strong |
| Alkyl (CH₃, CH₂) | C-H stretch | 2850-3000 | Medium to Strong |
| Alkyl (CH₂, CH₃) | C-H bend | 1350-1470 | Variable |
X-ray Crystallography for Structural Determination
While a specific, publicly available crystal structure of this compound has not been detailed in the surveyed literature, a crystallographic analysis would provide definitive insights into its solid-state structure. The analysis would begin with the growth of a suitable single crystal, which is then irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map of the crystal, from which the atomic positions can be determined.
For this compound, X-ray crystallography would confirm the geometry of the imidoester functional group. It would be expected to show a C=N double bond with a length shorter than a typical C-N single bond, and a C-O single bond. The protonation of the nitrogen atom would be confirmed, and its interaction with the chloride counter-ion via hydrogen bonding would be clearly elucidated.
The valerimidate side chain would likely adopt a low-energy, extended conformation within the crystal lattice. The analysis would also reveal the nature of the intermolecular interactions, which in this case would be dominated by hydrogen bonds between the N-H group of the cation and the chloride anion, as well as weaker van der Waals forces between the alkyl chains.
A hypothetical summary of the kind of crystallographic data that would be obtained for this compound is presented in the table below. These parameters are fundamental in understanding the compound's physical properties and its interactions in a biological or chemical context.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Crystal System | The basic shape of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry of the crystal structure. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | e.g., a = X Å, b = Y Å, c = Z Å, α = 90°, β = Y'°, γ = 90° |
| Bond Lengths | The distances between bonded atoms. | e.g., C=N ~1.28 Å, C-O ~1.33 Å |
| Bond Angles | The angles between adjacent bonds. | e.g., C-N-H, C-O-C |
| Hydrogen Bonding | Details of hydrogen bond donors, acceptors, and geometries. | e.g., N-H···Cl interactions |
Applications in Pharmaceutical and Fine Chemical Synthesis
Role as a Pharmaceutical Intermediate
Methyl valerimidate hydrochloride serves as a fundamental building block in the intricate processes of pharmaceutical manufacturing. Its chemical structure and reactivity make it an ideal precursor for the synthesis of complex heterocyclic compounds that form the core of many modern drugs.
Synthesis of Angiotensin II Receptor Antagonists (Sartans)
One of the most prominent applications of this compound is in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor antagonists, or "sartans". These drugs are widely prescribed for the treatment of high blood pressure and related cardiovascular conditions.
This compound is a key reagent in the synthesis of Losartan, the first orally active angiotensin II receptor antagonist. It is instrumental in the formation of the imidazole (B134444) ring, a critical component of the Losartan molecule. The synthesis typically involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst to form an imidate. In the case of Losartan synthesis, valeronitrile (B87234) is reacted with methanol (B129727) and hydrogen chloride to produce this compound google.com.
This intermediate is then reacted with other chemical entities to construct the substituted imidazole ring system of Losartan. While specific synthetic schemes for a wide range of Losartan derivatives utilizing this compound are proprietary and often detailed in patent literature, the fundamental reaction provides a basis for creating analogues with modified properties.
| Reactant | Reagent | Intermediate | API |
|---|---|---|---|
| Valeronitrile | Methanol, HCl | This compound | Losartan |
| Further reaction with biphenyltetrazole moiety | Substituted Imidazole |
Similar to its role in Losartan synthesis, this compound is also implicated in the production of Irbesartan, another widely used angiotensin II receptor antagonist. Although various synthetic routes to Irbesartan exist, those involving the construction of the spiro-imidazole ring system can utilize intermediates derived from imidates imist.maresearchgate.netnih.gov. The core structure of Irbesartan features a butyl-substituted spiro-imidazole, and the introduction of the butyl group can be achieved through the use of valeronitrile-derived intermediates like this compound.
The synthesis of Irbesartan and its derivatives often involves complex multi-step processes, with the formation of the heterocyclic core being a critical phase where imidate chemistry plays a vital role.
| Starting Material | Key Intermediate Derived From | Resulting Moiety | API |
|---|---|---|---|
| Valeronitrile | This compound | Butyl-substituted spiro-imidazole | Irbesartan |
The use of this compound in the synthesis of sartans presents both advantages and disadvantages when compared to other synthetic strategies.
Advantages:
Cost-Effectiveness: For large-scale production, the starting materials for generating this compound, such as valeronitrile, are relatively inexpensive, potentially making this a cost-effective route nih.gov.
Established Chemistry: The Pinner reaction and subsequent cyclization reactions to form imidazole rings are well-established and understood chemical transformations, lending predictability to the synthesis.
Disadvantages:
Use of Hazardous Reagents: The preparation of this compound involves the use of anhydrous hydrogen chloride gas, which is corrosive and requires specialized handling equipment.
Reaction Conditions: The Pinner reaction typically requires anhydrous conditions and careful temperature control, which can add to the complexity and cost of the manufacturing process nrochemistry.com.
Environmental Concerns: The use of certain solvents and reagents in these synthetic routes can raise environmental concerns regarding waste disposal. More environmentally friendly or "green" synthetic routes are continually being explored nih.govresearchgate.netnih.govresearchgate.net.
Alternative synthetic routes for sartans may avoid the use of imidates altogether, for example, by constructing the imidazole ring from different starting materials or by employing alternative coupling strategies. The choice of synthetic route often depends on a variety of factors, including the desired scale of production, cost considerations, and regulatory requirements regarding impurities and environmental impact.
Contribution to the Synthesis of Other APIs and Drug Precursors
While the most extensively documented use of this compound is in the synthesis of sartans, the broader class of imidates serves as versatile intermediates for a wide array of heterocyclic compounds with potential biological activity. Imidates can be used to synthesize substituted imidazoles, oxazoles, triazoles, and other nitrogen-containing heterocycles that are core structures in many pharmaceuticals imist.marsc.org.
Although specific examples of other APIs synthesized directly from this compound are not as prevalent in publicly available literature, the chemical principles suggest its potential utility in the synthesis of compounds for various therapeutic areas, including:
Antifungal Agents: Many antifungal drugs are azole-based compounds, and imidate chemistry provides a route to these heterocyclic systems.
Anticancer Agents: The imidazole nucleus is found in a number of anticancer agents, and synthetic routes involving imidates could be employed in their preparation.
Antiviral Agents: Certain antiviral compounds contain heterocyclic moieties that could potentially be synthesized using imidate intermediates.
Further research and process development may lead to the expanded application of this compound in the synthesis of a broader range of APIs and drug precursors.
Development of Chiral Pharmaceutical Compounds
The development of chiral pharmaceuticals, where a specific stereoisomer of a drug is isolated, is a critical aspect of modern drug development. Imidates can be involved in stereoselective synthesis through the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.
In the context of this compound, it could potentially be reacted with a chiral amine or alcohol to introduce a stereocenter, which would then direct the stereochemistry of subsequent reactions. This would allow for the synthesis of enantiomerically pure or enriched pharmaceutical compounds.
While the general principles of using imidates in asymmetric synthesis are established, specific, documented examples of the use of this compound for the synthesis of chiral pharmaceutical compounds are not widely reported in the scientific literature. However, the potential for its application in this area exists and represents an avenue for future research and development in pharmaceutical synthesis.
This compound: A Versatile Chemical Intermediate
This compound, also known as methyl pentanimidate hydrochloride, is an organic compound with the chemical formula C6H14ClNO. It belongs to the class of imidate hydrochlorides, which are salts of imidates. This compound serves as a valuable intermediate in various organic syntheses, particularly in the preparation of nitrogen-containing heterocyclic compounds that form the backbone of many pharmaceuticals and specialty chemicals. Its utility stems from the reactive imidate functional group, which can undergo a variety of chemical transformations.
Synthesis of this compound
The primary and most well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of this compound, the reactants are valeronitrile (pentanenitrile) and methanol in the presence of anhydrous hydrogen chloride.
The reaction is typically carried out by bubbling dry hydrogen chloride gas through a cooled solution of valeronitrile in excess methanol. The low temperature is crucial to control the exothermic reaction and to prevent the formation of byproducts. The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by methanol. The resulting intermediate then undergoes rearrangement to form the stable this compound salt, which often precipitates out of the solution and can be isolated by filtration.
A specific laboratory-scale synthesis involves charging a reaction vessel with valeronitrile and methanol, and then cooling the mixture to a temperature between -5 to -10 °C. google.com Hydrogen chloride gas is then slowly passed through the solution over several hours. Following the reaction, nitrogen pressure may be applied to ensure the completion of the reaction. The resulting product, methyl pentanimidate, can be obtained as a semi-solid with high purity and yield. google.com
Table 1: Reactants and Conditions for the Synthesis of this compound via the Pinner Reaction
| Reactant/Condition | Role | Typical Parameters |
| Valeronitrile | Starting nitrile | --- |
| Methanol | Alcohol nucleophile and solvent | Often used in excess |
| Hydrogen Chloride (gas) | Acid catalyst | Anhydrous |
| Temperature | Reaction condition | -10 °C to 0 °C |
| Reaction Time | Reaction condition | Several hours |
This compound is a versatile intermediate in the synthesis of a variety of organic molecules, particularly nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds and fine chemicals. imist.manih.govresearchgate.net The imidate functionality can be readily converted into other functional groups such as esters, amidines, and orthoesters, making it a valuable building block in multi-step syntheses.
One notable application is in the synthesis of substituted imidazoles. For instance, methyl pentanimidate is used in the preparation of 2-butyl-4-hydroxymethylimidazole. google.com This imidazole derivative is a key intermediate in the synthesis of certain pharmaceutical active ingredients, including diuretics and antihypertensive agents. google.com The synthesis involves the reaction of methyl pentanimidate with 1,3-dihydroxyacetone in the presence of ammonia at elevated temperature and pressure. google.com
The resulting 2-substituted 4-hydroxymethylimidazole can then be further modified to produce the final drug molecule. This highlights the role of this compound as a precursor to complex heterocyclic systems with important biological activities.
Use in Specialty Chemical and Material Science Applications
While the primary application of this compound lies in the synthesis of pharmaceutical and fine chemical intermediates, the general class of imidates has been explored in the context of polymer chemistry and material science.
Precursors for Polymers and Advanced Materials
Imidates can be involved in polymerization reactions, although specific examples utilizing this compound are not extensively documented. The imide group, which can be derived from imidates, is known to enhance the thermal stability of polymers. The imidization of alkyl methacrylate polymers, for instance, is a known process to improve their properties. google.comgoogle.com While this does not directly involve this compound as a monomer, it demonstrates the potential of related chemistries in polymer science. The reactivity of the imidate group could potentially be harnessed for the synthesis of novel polymers with tailored properties.
Synthesis of Agrochemical Intermediates
The imidazole ring, which can be synthesized from imidate precursors, is a common structural motif in many agrochemicals. cabidigitallibrary.org Imidazoles are found in a variety of fungicides, herbicides, and insecticides. cabidigitallibrary.org The synthesis of these agrochemicals often involves the construction of the imidazole ring from acyclic precursors. While direct applications of this compound in the synthesis of specific commercial agrochemicals are not widely reported in readily available literature, its role as a precursor to substituted imidazoles suggests its potential utility in this field. The development of new agrochemicals often involves the exploration of novel synthetic routes to heterocyclic compounds, and imidate-based methodologies could offer advantages in certain cases.
Future Directions and Emerging Research Avenues for Methyl Valerimidate Hydrochloride
The exploration of methyl valerimidate hydrochloride and related imidoesters is entering a new phase, driven by the demand for more sustainable chemical processes, novel synthetic applications, and more precise analytical methodologies. Future research is poised to unlock the full potential of this versatile chemical compound, focusing on green chemistry, innovative reactivity, and advanced process control.
Q & A
Basic: What are the standard synthetic routes for methyl valerimidate hydrochloride in pharmaceutical research?
This compound is typically synthesized via esterification and subsequent hydrochlorination. A classical method involves reacting valeric acid derivatives with methanol under acidic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. For example, Mac Elvain's method (1942) details the preparation of ethyl valerimidate hydrochloride, which can be adapted for methyl derivatives by substituting methanol for ethanol . This intermediate is critical in synthesizing angiotensin II receptor antagonists like Eprosartan, where it contributes to the imidazole core structure .
Basic: What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the imidate moiety and methyl ester group.
- Mass Spectrometry (MS) : To verify molecular weight (C₆H₁₄ClNO; 151.634 g/mol) and isotopic distribution .
- Elemental Analysis : To validate purity by comparing experimental vs. theoretical carbon, hydrogen, and nitrogen percentages .
- HPLC : For assessing purity in pharmaceutical intermediates, using reverse-phase columns and UV detection.
Advanced: How can researchers optimize reaction conditions for this compound synthesis to improve yield?
Optimization strategies include:
- Catalyst Selection : Using sulfuric acid or p-toluenesulfonic acid to enhance esterification efficiency.
- Temperature Control : Maintaining temperatures below 50°C to prevent hydrolysis of the imidate ester .
- Workup Procedures : Employing potassium carbonate to free the base form, followed by extraction with dichloromethane to isolate the product .
- Purity Monitoring : Implementing in-line FTIR or Raman spectroscopy to track reaction progress and minimize side products.
Advanced: How should researchers address contradictions in reported physicochemical properties of this compound?
Discrepancies in melting points, solubility, or stability may arise from differing synthesis or purification methods. To resolve these:
- Reproduce Literature Methods : Compare results using protocols from Mac Elvain (1942) vs. modern adaptations .
- Cross-Validate Data : Use multiple techniques (e.g., DSC for melting point, Karl Fischer titration for water content).
- Publish Detailed Protocols : Ensure reproducibility by documenting solvent grades, equipment calibration, and environmental conditions.
Basic: What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Dust Control : Use fume hoods or closed systems to prevent inhalation of aerosols .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to minimize hygroscopic degradation .
Advanced: How can the stability of this compound be evaluated under varying storage conditions?
Design accelerated stability studies:
- Temperature/Humidity Stress : Store samples at 40°C/75% RH for 1–3 months and analyze degradation products via HPLC-MS.
- Light Exposure : Use ICH Q1B guidelines to assess photostability under UV/visible light .
- pH Stability : Test solubility and decomposition in buffers (pH 1–12) to identify optimal formulation conditions.
Advanced: What role does this compound play in synthesizing complex pharmaceutical agents?
It serves as a key intermediate in angiotensin II receptor blockers (e.g., Eprosartan) by forming the imidazole ring via condensation reactions. Researchers must carefully control stoichiometry and reaction time to avoid over-alkylation, which can lead byproducts . Recent studies also explore its utility in peptide mimetics and enzyme inhibitors.
Basic: What purification methods are effective for this compound?
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for high-purity isolation.
- Liquid-Liquid Extraction : Separate the free base from aqueous layers using dichloromethane .
Advanced: How can researchers validate analytical methods for this compound in compliance with ICH guidelines?
Follow ICH Q2(R1) validation parameters:
- Specificity : Demonstrate resolution from impurities via spiked samples.
- Linearity : Test over 80–120% of the target concentration (R² ≥ 0.995).
- Accuracy/Precision : Achieve ≤2% RSD in intra-/inter-day assays.
- Robustness : Vary HPLC flow rates (±0.1 mL/min) and column temperatures (±2°C) to assess method resilience .
Advanced: What troubleshooting approaches are recommended for low-yield synthesis of this compound?
- Identify Side Reactions : Use GC-MS to detect hydrolysis byproducts (e.g., valeric acid).
- Optimize Stoichiometry : Ensure excess methanol to drive esterification to completion.
- Moisture Control : Employ molecular sieves or anhydrous solvents to prevent imidate hydrolysis.
- Catalyst Recycling : Recover and reuse acidic catalysts to reduce costs and waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
